

Exploring the gene expression changes induced by Rusalatide Acetate

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Compound of Interest

Compound Name: *Rusalatide Acetate*

Cat. No.: *B612539*

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An In-depth Technical Guide on the Gene Expression Changes Induced by **Rusalatide Acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusalatide Acetate, also known as TP508, is a synthetic 23-amino acid peptide that corresponds to a fragment of human thrombin. It has been investigated for its therapeutic potential in accelerating the healing of various tissues, including bone fractures and skin wounds.[1][2] The mechanism of action of **Rusalatide Acetate** involves the modulation of cellular processes critical for tissue repair, which is intrinsically linked to changes in gene expression. This document provides a detailed overview of the known gene expression changes induced by **Rusalatide Acetate**, the signaling pathways it activates, and the experimental methodologies used to elucidate these effects.

Gene Expression Changes Induced by Rusalatide Acetate

Rusalatide Acetate has been shown to upregulate a variety of genes involved in key processes of tissue regeneration, including osteogenesis, angiogenesis, and inflammation. The following table summarizes the known genes and gene categories affected by **Rusalatide Acetate** treatment.

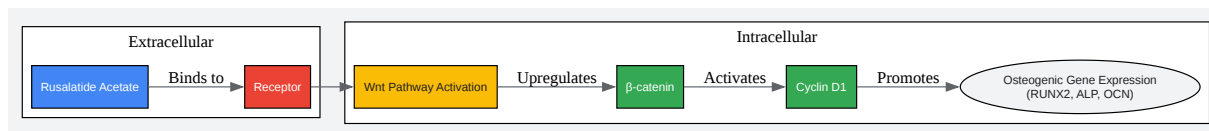
Functional Category	Upregulated Genes/Gene Products	Experimental Context	Reference
Osteogenesis	Alkaline phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), Osteocalcin (OCN)	Rat tibia distraction osteogenesis model	[3]
β-catenin, Cyclin D1	Rat tibia distraction osteogenesis model	[3]	
Angiogenesis	Angiogenesis-related genes (unspecified)	Rat femoral fracture model	[1]
Inflammation	Inflammatory response modifiers/mediators (unspecified)	Rat femoral fracture model	
Growth Factors	Early growth factors (unspecified)	Rat femoral fracture model	
Stem Cell & Cell Adhesion	DCLK1, LGR5, E-cadherin	Murine model of radiation-induced gastrointestinal damage	

Signaling Pathways Activated by Rusalatide Acetate

Rusalatide Acetate is known to interact with cell surface receptors, initiating intracellular signaling cascades. One of the key pathways identified is the Wnt/β-catenin signaling pathway, which plays a crucial role in bone regeneration.

Wnt/β-catenin Signaling Pathway

Rusalatide Acetate (TP508) has been shown to activate the Wnt/β-catenin signaling pathway. This activation leads to the upregulation of β-catenin and its downstream target, Cyclin D1, which promotes cell proliferation and contributes to the pro-osteogenic effects of the peptide.



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Caption: Activation of the Wnt/β-catenin pathway by **Rusalatide Acetate**.

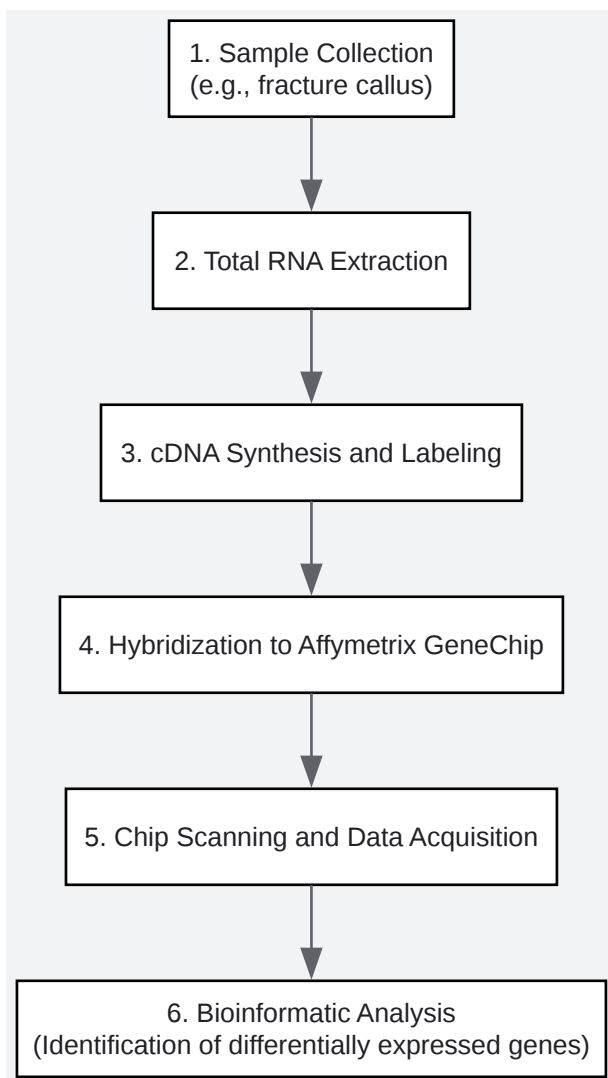
Experimental Protocols

The following sections describe the methodologies employed in the studies that have investigated the effects of **Rusalatide Acetate** on gene expression.

Gene Expression Profiling using Microarray Analysis

To obtain a broad overview of the genetic changes induced by **Rusalatide Acetate**, genome-scale profiling using Affymetrix gene arrays has been utilized.

Experimental Workflow:



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References

- 1. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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